
L-Dihydroorotic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Dihydroorotic acid can be synthesized from orotic acid through a reduction process. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, this compound is produced through a biotechnological process involving the fermentation of microorganisms. These microorganisms are genetically engineered to overproduce the enzyme dihydroorotate dehydrogenase, which catalyzes the conversion of orotic acid to this compound. The product is then purified through a series of filtration and crystallization steps .
Análisis De Reacciones Químicas
Types of Reactions
L-Dihydroorotic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to orotic acid using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: It can be reduced to dihydroorotate using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in an aqueous solution.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Orotic acid.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Role in Pyrimidine Biosynthesis
L-Dihydroorotic acid is an intermediate in the de novo synthesis of pyrimidines, which are essential for the formation of nucleic acids (DNA and RNA). The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of this compound to orotic acid, which is a crucial step in this biosynthetic pathway. This process is vital for cell proliferation and growth, making this compound significant in cancer research and treatment.
Table 1: Key Enzymatic Reactions Involving this compound
Enzyme | Reaction | Product |
---|---|---|
Dihydroorotase | This compound + H₂O → N-carbamoyl-L-aspartate | N-carbamoyl-L-aspartate |
Dihydroorotate dehydrogenase | This compound + O₂ → Orotic acid + H₂O₂ | Orotic acid |
Biomarker for Disease Diagnosis
Recent studies have identified this compound as a potential biomarker for various diseases, including diabetic kidney disease (DKD). A metabolomics study highlighted its presence as a differential metabolite that could aid in the early identification of DKD. The study utilized advanced techniques such as ultraperformance liquid chromatography coupled with mass spectrometry to analyze serum metabolic profiles.
Case Study: Diabetic Kidney Disease
- Objective : To identify potential biomarkers for DKD.
- Method : Serum samples from patients with type 2 diabetes were analyzed.
- Findings : this compound was among 11 metabolites identified as significant for distinguishing DKD patients from controls, suggesting its utility in clinical diagnostics .
Cancer Research and Therapeutics
This compound plays a crucial role in cancer research, particularly regarding DHODH inhibitors, which are being explored as anti-cancer agents. Inhibiting DHODH can lead to a decrease in pyrimidine synthesis, thereby affecting cancer cell proliferation.
Table 2: DHODH Inhibitors and Their Effects
Inhibitor | Mechanism of Action | Cancer Type(s) |
---|---|---|
NPD723 | Inhibits DHODH, leading to accumulation of this compound | Various cancers |
H-006 | Metabolized to an active form that targets DHODH | Acute myeloid leukemia |
Recent findings indicate that treatment with DHODH inhibitors leads to increased levels of this compound in cancer cells, suggesting that monitoring this metabolite could provide insights into the efficacy of such treatments .
Analytical Methods for Quantification
Quantifying this compound in biological samples is essential for both research and clinical applications. A validated LC-MS/MS assay has been developed for its quantification in human plasma, demonstrating high accuracy and precision. This method allows for the assessment of endogenous levels of this compound, facilitating its use as a biomarker .
Table 3: Analytical Performance of LC-MS/MS Method
Parameter | Value |
---|---|
Linear Range | 3.00 - 3,000 ng/mL |
Accuracy | 91.9% - 106% |
Inter-assay Precision (%) CV | <7.2% |
Broader Biological Implications
This compound is not only limited to cancer and metabolic diseases but also has implications in immunology and neurology. Its role as a biomarker for cellular metabolism highlights its potential in understanding various physiological and pathological processes.
Mecanismo De Acción
L-Dihydroorotic acid exerts its effects by serving as a substrate for the enzyme dihydroorotate dehydrogenase. This enzyme catalyzes the conversion of this compound to orotic acid, a key step in the de novo synthesis of pyrimidine nucleotides. The inhibition of dihydroorotate dehydrogenase leads to the accumulation of this compound and a reduction in uridine levels, which can be used as biomarkers for pyrimidine synthesis .
Comparación Con Compuestos Similares
L-Dihydroorotic acid is unique compared to other similar compounds due to its specific role in the pyrimidine biosynthetic pathway. Similar compounds include:
Orotic acid: The oxidized form of this compound.
Dihydroorotate: The reduced form of this compound.
Uridine: A pyrimidine nucleoside that is downstream in the pyrimidine biosynthetic pathway.
This compound stands out due to its specific interaction with dihydroorotate dehydrogenase and its role as a key intermediate in pyrimidine biosynthesis.
Actividad Biológica
L-Dihydroorotic acid (DHOA), also known as (S)-4,5-dihydroorotate, is a pivotal compound in the biosynthesis of pyrimidines, playing a critical role in cellular metabolism across various organisms, including humans. This article explores the biological activity of this compound, highlighting its enzymatic roles, implications in cancer biology, and potential therapeutic applications.
This compound is an organic compound classified under alpha amino acids and derivatives. It is produced as an intermediate in the pyrimidine biosynthetic pathway, specifically catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH) . The chemical structure of DHOA can be represented as follows:
- Chemical Formula :
- Molecular Weight : 158.11 g/mol
DHOA is synthesized from ureidosuccinic acid through the action of specific enzymes, establishing its role as a metabolite crucial for nucleotide synthesis .
Enzymatic Activity and Assays
The primary biological activity of this compound is mediated through its interaction with dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of DHOA to orotic acid, a key step in the production of pyrimidines necessary for DNA and RNA synthesis .
Assay Development for DHODH Activity
Recent studies have developed fluorescence-based assays to measure DHODH activity in various biological samples. For instance, a study measured DHODH activity in cultured HeLa cells and fibroblasts, revealing significantly higher activity in cancerous cells compared to normal tissues. The specific activities were quantified as follows:
Cell Type | DHODH Activity (pmol/10^5 cells/h) |
---|---|
HeLa Cells | 340 ± 25.9 |
Fibroblasts | 54.1 ± 7.40 |
Additionally, DHODH activity was found to be approximately five times higher in malignant tumor tissues compared to adjacent normal tissues . This suggests that elevated levels of DHOA and its enzymatic conversion may be linked to the rapid proliferation of cancer cells.
Role in Cancer Metabolism
The increased expression of DHODH in cancer cells correlates with their heightened demand for pyrimidines during rapid cell division. The anti-cancer potential of DHODH inhibitors has been explored due to their ability to disrupt this metabolic pathway, suggesting that targeting DHOA metabolism could be a viable strategy in cancer therapy .
Case Studies
Several case studies have investigated the therapeutic implications of modulating DHOA levels:
- Cancer Treatment : Inhibitors targeting DHODH have shown promise in preclinical models by reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents.
- Metabolic Disorders : Research indicates that DHOA may serve as a biomarker for certain metabolic disorders, including diabetic kidney disease (DKD), where altered pyrimidine metabolism is observed .
Propiedades
IUPAC Name |
(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331399 | |
Record name | L-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5988-19-2, 155-54-4 | |
Record name | L-Dihydroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5988-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroorotic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroorotic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Dihydroorotic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROOROTIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LPL64ZNA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-Dihydroorotic acid in pyrimidine biosynthesis, and how does its inhibition affect cells?
A: this compound (L-DHO) is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is produced from carbamoyl aspartate by the enzyme dihydroorotase and is subsequently converted to orotic acid by dihydroorotate dehydrogenase (DHODH) [, ]. Inhibiting DHODH leads to the accumulation of L-DHO and depletion of downstream pyrimidine nucleotides like uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis [, ]. This depletion ultimately inhibits cell proliferation and induces apoptosis, particularly in rapidly dividing cells like cancer cells [, ].
Q2: What are the structural characteristics of this compound?
A2: * Molecular Formula: C5H6N2O4* Molecular Weight: 158.11 g/mol
Q3: How does the structure of this compound relate to its activity as a substrate for dihydroorotate dehydrogenase (DHODH)?
A: While specific structure-activity relationship (SAR) data for L-DHO itself is not provided in the abstracts, it is known that DHODH exhibits stereospecificity for the L-enantiomer of dihydroorotic acid []. This suggests that the spatial arrangement of the carboxyl and imino groups on the pyrimidine ring is crucial for proper enzyme binding and catalysis.
Q4: Are there known inhibitors of dihydroorotate dehydrogenase (DHODH), and how does their potency compare to this compound?
A: Yes, several DHODH inhibitors have been identified, including brequinar and a novel compound, NSC 665564 []. Both compounds demonstrate potent inhibition of DHODH with IC50 values comparable to or even lower than the Ki of L-DHO []. These inhibitors, by blocking DHODH activity, ultimately cause the accumulation of L-DHO within cells.
Q5: Beyond its role in pyrimidine biosynthesis, has this compound been implicated in other biological processes or diseases?
A: Interestingly, a recent study identified this compound as a potential biomarker for adrenal pheochromocytoma []. While the exact mechanism linking L-DHO to this condition is still under investigation, the study suggests alterations in the pyrimidine metabolism pathway might be involved.
Q6: What analytical techniques have been employed to study this compound and related metabolic pathways?
A: Various methods have been employed to investigate L-DHO and pyrimidine metabolism. These include:* Microbiological assays: Used to determine uracil, orotic acid, and L-DHO concentrations in mixtures [].* Radiolabeling studies using ¹⁴C: Used to track the metabolic fate of L-DHO and the impact of DHODH inhibitors [].* Chromatographic techniques (e.g., UPLC): Coupled with mass spectrometry (e.g., Q-TOF MS) to identify and quantify L-DHO and other metabolites in biological samples [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.